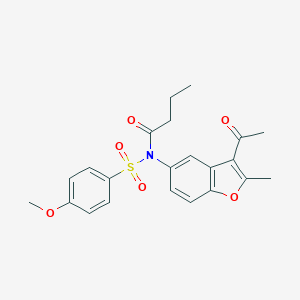![molecular formula C33H25Cl2NO5S B285028 4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate](/img/structure/B285028.png)
4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate, also known as CSN-4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate involves the inhibition of various signaling pathways, including the NF-κB and STAT3 pathways, which are involved in cancer and inflammation. Additionally, 4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate has been found to activate the AMPK pathway, which plays a crucial role in cellular energy homeostasis and has neuroprotective effects.
Biochemical and Physiological Effects:
4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. Additionally, 4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate has been found to have neuroprotective effects by increasing the expression of neurotrophic factors and reducing the accumulation of beta-amyloid plaques.
实验室实验的优点和局限性
One of the advantages of 4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate for lab experiments is its high potency and selectivity, which allows for the study of specific signaling pathways. However, one of the limitations of 4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the study of its pharmacokinetics and toxicity. Additionally, the combination of 4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate with other drugs or therapies could potentially enhance its therapeutic effects.
合成方法
4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with 4-isopropylphenylsulfonylamine and 1-naphthol to form 4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate.
科学研究应用
4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurodegenerative disorders, 4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
分子式 |
C33H25Cl2NO5S |
|---|---|
分子量 |
618.5 g/mol |
IUPAC 名称 |
[4-[(4-chlorobenzoyl)-(4-propan-2-ylphenyl)sulfonylamino]naphthalen-1-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C33H25Cl2NO5S/c1-21(2)22-11-17-27(18-12-22)42(39,40)36(32(37)23-7-13-25(34)14-8-23)30-19-20-31(29-6-4-3-5-28(29)30)41-33(38)24-9-15-26(35)16-10-24/h3-21H,1-2H3 |
InChI 键 |
FSEKBXXIUQQOAT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Cl |
规范 SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B284946.png)
![1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284949.png)
![1,3-bis[(4-ethoxyphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284951.png)
![4-tert-butyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B284956.png)

![N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide](/img/structure/B284958.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide](/img/structure/B284962.png)
![4-[{4-Nitrobenzoyl}(mesitylsulfonyl)amino]-1-naphthyl 4-nitrobenzoate](/img/structure/B284968.png)
![Methyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284969.png)
![Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284972.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284978.png)

![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methoxyphenyl)sulfonyl]benzamide](/img/structure/B284988.png)
![Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284993.png)